Total PEG Chain Length and Atom Count Differentiation Versus Azido-PEG4-propargyl
Azido-PEG3-S-PEG4-propargyl provides a total of 7 ethylene glycol (EG) repeat units plus a central thioether spacer, compared to the 4 EG units in Azido-PEG4-propargyl (MW 257.29 g/mol) . This represents a 43% increase in EG units and a 75% increase in molecular weight, substantially altering the spatial distance between the azide and propargyl reactive termini. Linker length is a critical determinant of PROTAC ternary complex formation efficiency; studies across multiple PROTAC series demonstrate that variations in PEG linker length of as few as 2–3 EG units can shift degradation DC₅₀ values by ≥10-fold, with some targets showing optimal degradation only at specific linker lengths [1][2].
| Evidence Dimension | Number of ethylene glycol (EG) repeat units in linker backbone |
|---|---|
| Target Compound Data | 7 EG units (PEG3 + PEG4) plus 1 thioether linkage |
| Comparator Or Baseline | Azido-PEG4-propargyl: 4 EG units; Azido-PEG8-propargyl: 8 EG units |
| Quantified Difference | +75% molecular weight vs. Azido-PEG4-propargyl (449.56 vs. 257.29 g/mol); intermediate length between PEG4 and PEG8 analogs |
| Conditions | Molecular structure analysis; PROTAC linker length-activity relationship studies indicate DC₅₀ differences of ≥10-fold across PEG linker length variations |
Why This Matters
Selection of linker length is empirically critical for PROTAC ternary complex formation, and this compound occupies a specific PEG-length niche (7 EG units) not available from simpler PEG4 or PEG8 analogs.
- [1] PTC BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
- [2] J Med Chem. 2022;65(3):2200-2217. Impact of Linker Length on PROTAC Degradation Potency (cross-study comparator). View Source
